4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C27H23N5O3S2 and its molecular weight is 529.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The benzothiazole nucleus is known to exhibit:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The presence of cyanoethyl and sulfamoyl groups enhances the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of compounds containing similar structural motifs. For instance, a study on benzothiazole derivatives demonstrated their potential to inhibit the growth of lung cancer cell lines (A549, HCC827, NCI-H358) through MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that compounds with benzothiazole derivatives exhibited IC50 values ranging from 5 to 50 µM, suggesting a promising therapeutic index for further development .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 15 | Apoptosis induction |
Compound B | HCC827 | 25 | Cell cycle arrest |
Compound C | NCI-H358 | 30 | DNA intercalation |
Antimicrobial Activity
The antimicrobial activity of the compound was assessed against several bacterial strains using broth microdilution methods. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Toxicity Studies
Toxicity assessments conducted on zebrafish embryos revealed that the compound has a low toxicity profile, with an LC50 value greater than 100 mg/L. This indicates a favorable safety margin for potential therapeutic applications .
Case Studies
- Case Study on Antitumor Efficacy : A recent investigation into the antitumor properties of related benzothiazole compounds showed that they significantly inhibited tumor growth in vivo models. Tumor regression was observed in xenograft models treated with these compounds over a period of four weeks.
- Case Study on Antimicrobial Resistance : Another study highlighted the effectiveness of similar compounds against antibiotic-resistant strains of Staphylococcus aureus, suggesting that these derivatives could be developed into new classes of antibiotics .
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3S2/c1-2-17-32-24-14-11-20-7-3-4-8-23(20)25(24)36-27(32)30-26(33)21-9-12-22(13-10-21)37(34,35)31(18-5-15-28)19-6-16-29/h2-4,7-14H,1,5-6,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYIPOURRWOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.